1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c20-16-3-1-14(2-4-16)19(23)22-8-7-15-13-17(5-6-18(15)22)27(24,25)21-9-11-26-12-10-21/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPJBMMMAMOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroindole core, followed by the introduction of the fluorobenzoyl and morpholine sulfonyl groups through nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The morpholine-4-sulfonyl group in the target compound is bulkier and more polar than the pyridinyl group in compound 6 . This may enhance solubility but reduce membrane permeability compared to the pyridinyl analog.
- The 4-fluorobenzoyl group is a common feature in enzyme inhibitors, contributing to π-π stacking interactions with hydrophobic binding pockets .
Synthetic Efficiency :
- Yields for similar compounds vary widely (10–78%), depending on reaction conditions and substituent reactivity. For example, carboxamide derivatives in required prolonged refluxing (6–50 hours) , while compound 6 in achieved 78% yield under optimized conditions .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. The carboxamide derivative (mp 249–250°C) has higher thermal stability than compound 6 (mp 161–162°C) , likely due to stronger hydrogen bonding from the carboxamide group.
Biological Activity
1-(4-Fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorobenzoyl group and a morpholine sulfonyl moiety, contributing to its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 358.38 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. Research indicates that fluorinated benzoyl derivatives exhibit significant activity against various bacterial strains.
Structure-Activity Relationship (SAR)
A study on fluorobenzoylthiosemicarbazides demonstrated that the position of the fluorine substituent significantly affects antibacterial potency. Compounds with electron-withdrawing groups at the para position showed enhanced activity against methicillin-resistant Staphylococcus aureus and other pathogens . This suggests that the incorporation of a fluorobenzoyl group in the structure may enhance biological activity through electronic effects.
Case Studies
- Fluorobenzoylthiosemicarbazides : In vitro studies revealed that para-fluorobenzoyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like cefuroxime against Bacillus cereus and Micrococcus luteus .
- Morpholine Derivatives : Compounds containing morpholine rings have been investigated for their potential as antibacterial agents. The morpholine sulfonyl group in this compound may play a crucial role in enhancing solubility and bioavailability, which are critical for effective antibacterial action.
Biological Mechanisms
The mechanisms underlying the antibacterial activity of compounds similar to this compound involve:
- Inhibition of Cell Wall Synthesis : Many benzoyl derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Protein Synthesis : Some compounds may inhibit ribosomal function, preventing bacterial growth.
Comparative Data Table
| Compound Name | MIC (µg/mL) | Bacterial Strain | Activity Type |
|---|---|---|---|
| 1-(4-Fluorobenzoyl)-5-(morpholine-4-sulfonyl)... | 7.82 | Bacillus cereus | Antibacterial |
| Para-fluorobenzoylthiosemicarbazide | 15.63 | Staphylococcus aureus | Antibacterial |
| Morpholine derivatives | Varies | Various | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
